

# Crystal Structure of 6-methoxy-4-methyl-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methoxy-4-methyl-1H-indole

Cat. No.: B1360837

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Disclaimer: As of the latest database searches, a definitive crystal structure for **6-methoxy-4-methyl-1H-indole** has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related indole derivatives. The data and protocols presented herein are illustrative and aim to equip researchers with the necessary framework for the determination and analysis of the crystal structure of the title compound.

## Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The substitution pattern on the indole scaffold dictates its three-dimensional structure, which in turn governs its interactions with biological targets and its solid-state properties. **6-methoxy-4-methyl-1H-indole** is one such derivative with potential applications in drug discovery. Understanding its crystal structure is paramount for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents. This technical guide outlines the experimental procedures for determining the crystal structure of **6-methoxy-4-methyl-1H-indole** and presents crystallographic data from a closely related analogue to provide context.

## Crystallographic Data of a Related Indole Derivative

In the absence of specific data for **6-methoxy-4-methyl-1H-indole**, the crystallographic data for a similar compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, is presented

below as a reference. This data provides insight into the expected crystallographic parameters for substituted indoles.

Parameter	Value
Chemical Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O
Formula Weight	262.30 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 6.3699(7) Å, α = 70.059(10)° b = 10.6084(10) Å, β = 79.455(13)° c = 10.8139(11) Å, γ = 78.869(12)°
Volume	668.55(12) Å <sup>3</sup>
Z	2
Temperature	113 K
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	1.303 Mg/m <sup>3</sup>

## Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of **6-methoxy-4-methyl-1H-indole**.

### Synthesis of 6-methoxy-4-methyl-1H-indole

A plausible synthetic route for **6-methoxy-4-methyl-1H-indole** is the Fischer indole synthesis, a widely used and versatile method for preparing indoles.<sup>[1]</sup>

Procedure:

- **Hydrazone Formation:** (3-methoxy-5-methylphenyl)hydrazine is reacted with a suitable ketone, such as acetone, in an acidic medium (e.g., acetic acid) to form the corresponding

hydrazone.

- Indolization: The resulting hydrazone is heated in the presence of a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or a Lewis acid (e.g., zinc chloride).
- Cyclization and Aromatization: The acid catalyst facilitates the [2][2]-sigmatropic rearrangement of the hydrazone, followed by the elimination of ammonia and subsequent aromatization to yield the **6-methoxy-4-methyl-1H-indole**.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure indole derivative.

## Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.<sup>[3][4]</sup>

Procedure:

- Solvent Selection: The purified **6-methoxy-4-methyl-1H-indole** is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it is moderately soluble.<sup>[3]</sup> Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and acetone, often in combination with a less polar co-solvent like hexane or water to induce crystallization.<sup>[5]</sup>
- Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.<sup>[3]</sup>
- Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
- Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are obtained, they are carefully harvested from the mother liquor.

## Single-Crystal X-ray Diffraction Analysis

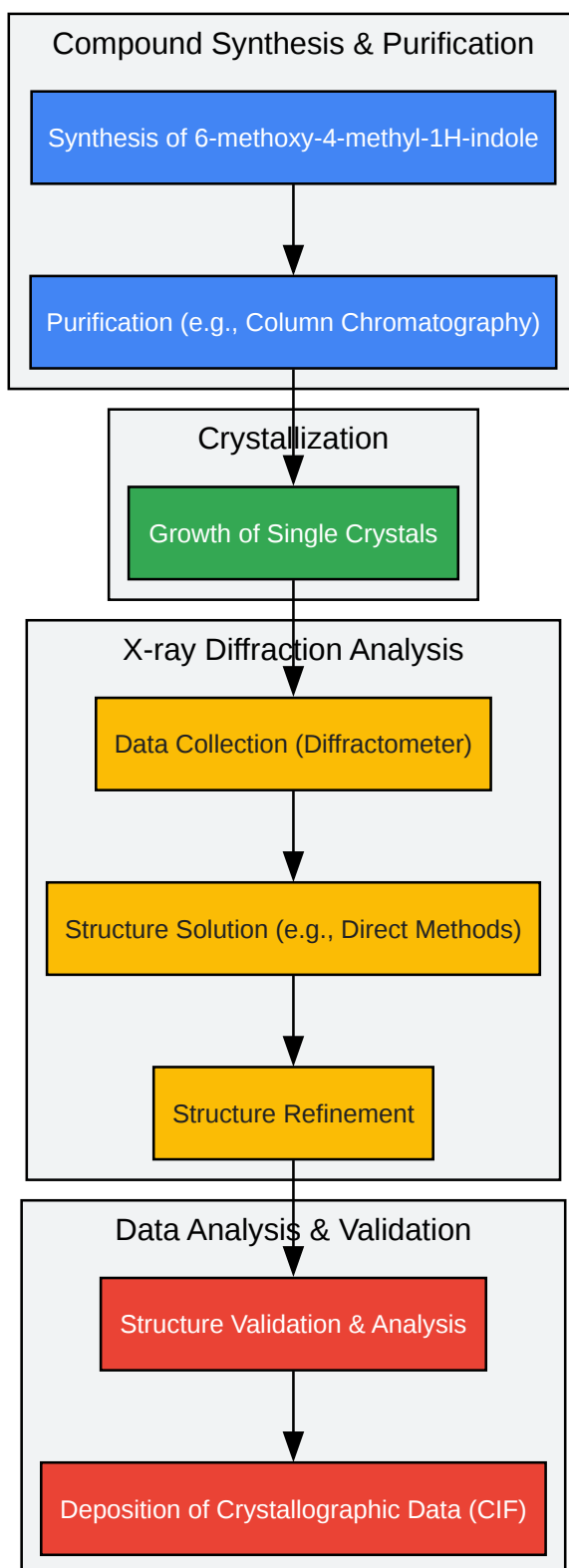
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.<sup>[2][6]</sup>

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.<sup>[6]</sup> The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of a small organic molecule like **6-methoxy-4-methyl-1H-indole**.



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Workflow for Crystal Structure Determination.

## Conclusion

While the specific crystal structure of **6-methoxy-4-methyl-1H-indole** remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The provided crystallographic data for a related indole derivative serves as a useful benchmark for what can be expected. The elucidation of the precise three-dimensional arrangement of atoms in **6-methoxy-4-methyl-1H-indole** will be invaluable for future drug design and development efforts, enabling a deeper understanding of its structure-property relationships.

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